![molecular formula C15H10N6O2 B2639391 3-(4-Nitrophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 501655-49-8](/img/structure/B2639391.png)
3-(4-Nitrophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Nitrophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound with the molecular formula C15H10N6O2 and a molecular weight of 306.28 g/mol . This compound belongs to the class of quinazolines and is characterized by the presence of a triazoloquinazoline core structure with a nitrophenyl substituent at the 3-position .
作用机制
Target of Action
The primary targets of 3-(4-Nitrophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine are certain strains of bacteria and viruses. This compound has shown potent activity against E. coli, P. aeruginosa, and S. epidermidis . It also exhibits antitubercular activity and anti-HIV activity against HIV1 and HIV2 .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in bacterial and viral replication. By inhibiting these pathways, the compound prevents the proliferation of harmful bacteria and viruses .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of bacterial and viral growth and replication. This results in a decrease in the population of harmful bacteria and viruses, thereby alleviating the symptoms of infection .
生化分析
Biochemical Properties
3-(4-Nitrophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain bacterial enzymes, thereby exhibiting antibacterial properties . Additionally, it interacts with fungal enzymes, leading to antifungal effects . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, resulting in the inhibition of their catalytic activities.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, this compound can induce apoptosis by activating specific signaling pathways that lead to programmed cell death . Moreover, it can alter gene expression patterns, resulting in the suppression of oncogenes and the activation of tumor suppressor genes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . For example, it can inhibit enzyme activity by occupying the enzyme’s active site, preventing substrate binding and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function . This compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that this compound can maintain its biological activity, leading to sustained effects on cellular processes such as proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, this compound exhibits therapeutic effects with minimal toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter its biological activity . Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux transporters, affecting its intracellular concentration and localization . Additionally, binding proteins can facilitate the distribution of this compound within tissues, influencing its accumulation and biological activity.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 4-nitrophenylhydrazine with 2-aminobenzonitrile in the presence of a suitable catalyst and solvent . The reaction conditions often require heating and the use of an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
化学反应分析
Types of Reactions
3-(4-Nitrophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazoloquinazolines depending on the nucleophile used.
科学研究应用
3-(4-Nitrophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
Uniqueness
3-(4-Nitrophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to its specific triazoloquinazoline core structure and the presence of a nitrophenyl group at the 3-position. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
3-(4-nitrophenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N6O2/c16-14-11-3-1-2-4-12(11)20-15(17-14)13(18-19-20)9-5-7-10(8-6-9)21(22)23/h1-8H,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHNBDGGRGBSQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC=C(C=C4)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-(2-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2639308.png)
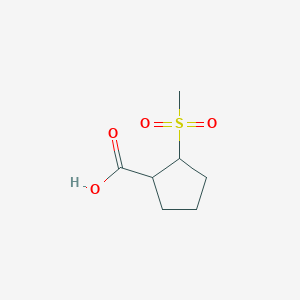
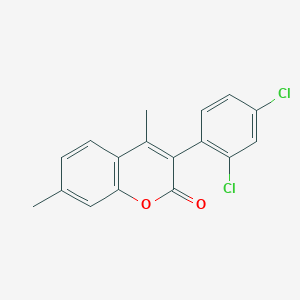
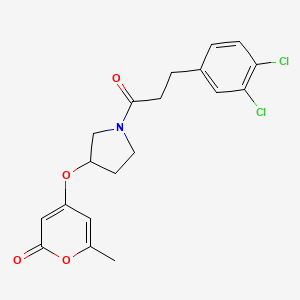
![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}furan-2-carboxamide](/img/structure/B2639316.png)
![N,N'-bis[(3-chlorophenyl)methyl]ethanediamide](/img/structure/B2639317.png)
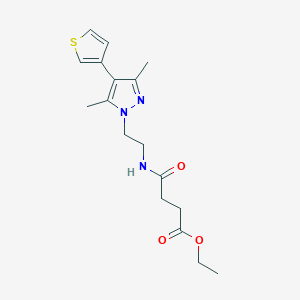
![Potassium (6-(tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octan-1-yl)trifluoroborate](/img/structure/B2639321.png)
![4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-6-methylquinoline-3-carbonitrile hydrochloride](/img/structure/B2639323.png)

![(2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2639326.png)
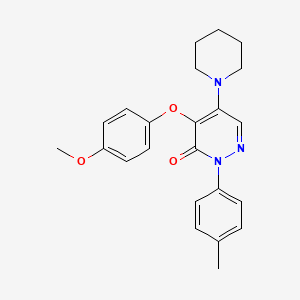
![N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2639328.png)
![2-(1H-indol-3-yl)-2-oxo-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2639331.png)
